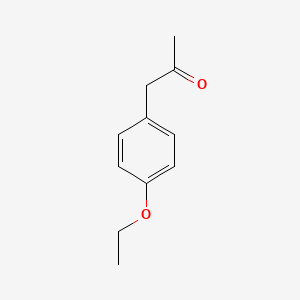

1-(4-乙氧基苯基)丙酮

描述

1-(4-Ethoxyphenyl)acetone is a chemical compound that can be associated with various synthetic pathways and chemical reactions. It is structurally related to compounds that have been studied for their potential in synthesizing valuable derivatives for different applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to 1-(4-Ethoxyphenyl)acetone can involve different strategies. For instance, a Dieckmann condensation was used to synthesize 4-ethoxycarbonylchroman-3-one, a compound structurally related to 1-(4-Ethoxyphenyl)acetone, which is a key intermediate in the synthesis of dehydrorotenoids . Additionally, the synthesis of 4-methyl-1-(diethoxyphosphinyl)-8-ethylenedioxy-4(E)-nonene, another related compound, was achieved through a seven-step process starting from E-geranyl acetone, demonstrating the complexity and versatility of synthetic routes involving acetone derivatives .

Molecular Structure Analysis

The molecular structure of 1-(4-Ethoxyphenyl)acetone can be inferred to be similar to that of acetophenone, which has been studied in inclusion compounds. The crystal data of acetophenone inclusion compounds provide insights into how 1-(4-Ethoxyphenyl)acetone might interact with other molecules and form complex structures .

Chemical Reactions Analysis

Chemical reactions involving acetone derivatives can lead to various products depending on the reaction conditions and the nature of the reactants. For example, the reaction of 1,2-dibromo-1,2-bis(4-methoxyphenyl)ethane with alcohols resulted in rearrangement to give bis(4-methoxyphenyl)acetals, and under certain conditions, an aldehyde-ketone rearrangement occurred to form 4,4'-dimethoxy-deoxybenzoin . This suggests that 1-(4-Ethoxyphenyl)acetone could also undergo similar rearrangements under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Ethoxyphenyl)acetone can be related to those of its structural analogs. For instance, the inclusion compounds of acetophenone exhibit different binding states and phase transitions, which could be indicative of the behavior of 1-(4-Ethoxyphenyl)acetone in various environments . Moreover, the efficient reaction of 2-ethoxy-2-propenyl diethyl phosphate with organotins in the presence of Pd(0) complexes to give coupling products suggests that 1-(4-Ethoxyphenyl)acetone might also be amenable to similar catalytic cross-coupling reactions .

科学研究应用

化学反应动力学和合成方法:研究使用1-(4-乙氧基苯基)丙酮或其相关化合物合成某些酚衍生物,突显了这些化合物在新化学品和材料开发中的潜力。例如,从乙基香草醛合成1,5-双(3'-乙氧基-4'-羟基苯基)-1,4-戊二烯-3-酮,这是一种食品级材料,显示出在化学反应动力学和食品化工行业潜在应用(Mumpuni, Mulatsari, Puwanggana & Vicy, 2021)。

芳香族丙酮的光解离研究:对芳香族丙酮的光解离进行研究,这些化合物在结构上类似于1-(4-乙氧基苯基)丙酮,可以提供有关它们的光反应性的见解。这些研究,如芳香族丙酮中CO和CN键的光解离,有助于我们了解在各种科学领域中相关的光化学过程,包括材料科学和环境化学(Grimme & Dreeskamp, 1992)。

非线性光学材料:对某些肼酮衍生物的合成和表征,包括类似化合物2-(4-甲基苯氧基)-N'-(1E)-(4-硝基苯基)甲亚乙酰肼,揭示了它们在非线性光学材料开发中的潜力。这些材料在光子学和光电子学领域有应用,表明1-(4-乙氧基苯基)丙酮的衍生物也可以用于类似应用(Naseema et al., 2010)。

芳基烯醇自由基阳离子的反应性:关于芳基烯醇自由基阳离子的形成和反应性的研究,如涉及1-溴-1-(4-甲氧基苯基)丙酮的研究,为了解类似丙酮衍生物的化学行为提供了宝贵的见解。了解这些自由基阳离子可以导致在合成有机化学和材料科学中的应用(Schepp, 2004)。

金属腐蚀抑制:对某些喹啉化合物的研究,这些化合物在结构上与1-(4-乙氧基苯基)丙酮相关,已经用于研究它们对金属的腐蚀抑制性能。这些发现表明丙酮衍生物在工业应用中的潜力,特别是在金属腐蚀预防中(Zarrouk et al., 2014)。

安全和危害

属性

IUPAC Name |

1-(4-ethoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAYQKVAKVNBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341330 | |

| Record name | 1-(4-Ethoxyphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)acetone | |

CAS RN |

144818-72-4 | |

| Record name | 1-(4-Ethoxyphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

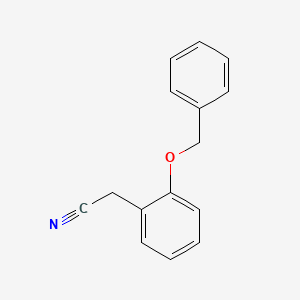

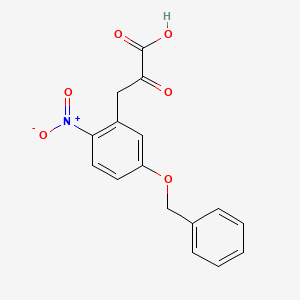

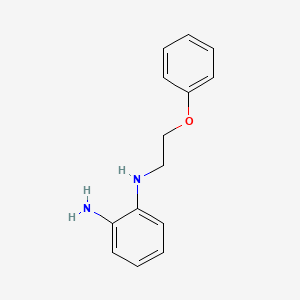

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)

![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)